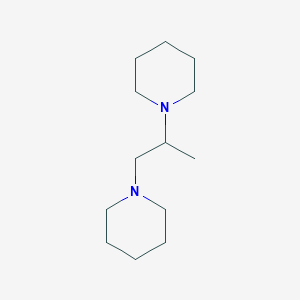
(2R)-2-ethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-ethylhexanal is an organic compound with the molecular formula C8H16O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-ethylhexanal can be synthesized through several methods. One common method involves the hydroformylation of 1-octene. In this process, 1-octene reacts with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form this compound. The reaction conditions typically include high pressure and temperature to facilitate the formation of the aldehyde.
Industrial Production Methods
In industrial settings, this compound is produced using similar hydroformylation techniques. The process is optimized for large-scale production by using continuous flow reactors and advanced catalysts to increase yield and efficiency. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-ethylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2R)-2-ethylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to (2R)-2-ethylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (2R)-2-ethylhexanoic acid
Reduction: (2R)-2-ethylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-ethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-ethylhexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-ethylhexanal: The enantiomer of (2R)-2-ethylhexanal, with similar chemical properties but different biological activity due to its chiral nature.
2-ethylhexanoic acid: The oxidized form of this compound.
2-ethylhexanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement allows it to interact differently with biological molecules compared to its enantiomer, making it useful in drug development and other applications where chirality is important.
Properties
CAS No. |
58735-67-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(2R)-2-ethylhexanal |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
LGYNIFWIKSEESD-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)C=O |
Canonical SMILES |
CCCCC(CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)

![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)

![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)



![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)

![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)



